molecular formula C28H26N4O4S2 B460174 ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate CAS No. 445383-32-4

ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B460174
CAS No.: 445383-32-4
M. Wt: 546.7g/mol
InChI Key: GLNCZFZBSTXZDV-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a quinoline derivative, and multiple functional groups including cyano, methoxy, and ester groups

Preparation Methods

The synthesis of ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate can be achieved through multi-step organic reactions. The process typically involves the following steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through a cyclization reaction involving aniline derivatives and appropriate aldehydes under acidic conditions.

    Introduction of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the thiophene ring through an amide bond formation. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

Ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Materials Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 4-cyano-5-[({[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate can be compared with similar compounds such as:

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound shares the thiophene ring and cyano groups but lacks the quinoline derivative.

    Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate: This compound is similar in structure but has a different substitution pattern on the phenyl ring.

Properties

CAS No.

445383-32-4

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7g/mol

IUPAC Name

ethyl 4-cyano-5-[[2-[[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C28H26N4O4S2/c1-4-36-28(34)25-16(2)20(13-29)27(38-25)32-23(33)15-37-26-21(14-30)24(17-9-11-18(35-3)12-10-17)19-7-5-6-8-22(19)31-26/h9-12H,4-8,15H2,1-3H3,(H,32,33)

InChI Key

GLNCZFZBSTXZDV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OC)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OC)C#N)C

Origin of Product

United States

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